molecular formula C18H22N4 B230031 Acetonylacetone bis(phenylhydrazone) CAS No. 1095-15-4

Acetonylacetone bis(phenylhydrazone)

Cat. No.: B230031
CAS No.: 1095-15-4
M. Wt: 294.4 g/mol
InChI Key: JRBMZQNRXCXAFK-MXWIWYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonylacetone bis(phenylhydrazone) is a chemical compound with the molecular formula C18H22N4. It is derived from 2,5-Hexanedione, an aliphatic diketone, and phenylhydrazine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetonylacetone bis(phenylhydrazone) typically involves the reaction of 2,5-Hexanedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

2,5-Hexanedione+2Phenylhydrazine2,5-Hexanedione, bis(phenylhydrazone)+2H2O\text{2,5-Hexanedione} + 2\text{Phenylhydrazine} \rightarrow \text{Acetonylacetone bis(phenylhydrazone)} + 2\text{H}_2\text{O} 2,5-Hexanedione+2Phenylhydrazine→2,5-Hexanedione, bis(phenylhydrazone)+2H2​O

Industrial Production Methods: While specific industrial production methods for Acetonylacetone bis(phenylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Acetonylacetone bis(phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the hydrazone groups into amines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines.

Scientific Research Applications

Acetonylacetone bis(phenylhydrazone) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.

    Industry: It may be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonylacetone bis(phenylhydrazone) involves its interaction with specific molecular targets. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins. This process can disrupt cellular functions and lead to various biological effects .

Comparison with Similar Compounds

    2,5-Hexanedione: The parent compound, known for its neurotoxic effects.

    Acetonyl acetone: Another diketone with similar chemical properties.

    2,5-Dimethylfuran: A related compound used in the synthesis of 2,5-Hexanedione.

Uniqueness: Acetonylacetone bis(phenylhydrazone) is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and subsequent pyrrole formation sets it apart from other similar compounds.

Properties

CAS No.

1095-15-4

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline

InChI

InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+

InChI Key

JRBMZQNRXCXAFK-MXWIWYRXSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C

SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

Canonical SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

Synonyms

2,5-hexanedione-bis(phenylhydrazone)
acetonylacetone bis(phenylhydrazone)

Origin of Product

United States

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